(2S)-2,3-Dihydropyridine-2-carboxylic acid
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Overview
Description
(2S)-2,3-Dihydropyridine-2-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by a pyridine ring that is partially saturated, meaning it contains both single and double bonds. The (2S) notation indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Dihydropyridine-2-carboxylic acid typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine-2-carboxylic acid under specific conditions to achieve the desired dihydropyridine structure. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants through a reactor containing the catalyst.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3-Dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Piperidine-2-carboxylic acid.
Substitution: Various N-substituted dihydropyridine derivatives.
Scientific Research Applications
(2S)-2,3-Dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of cardiovascular drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2,3-Dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by acting as an inhibitor or activator of certain enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: The fully aromatic counterpart of (2S)-2,3-Dihydropyridine-2-carboxylic acid.
Piperidine-2-carboxylic acid: The fully saturated analog.
Nicotinic acid: Another pyridine derivative with similar structural features.
Uniqueness
This compound is unique due to its partial saturation and specific stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2,3-dihydropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,4-5H,3H2,(H,8,9)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQNOLWZUGAMFT-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=NC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC=N[C@@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663785 |
Source
|
Record name | (2S)-2,3-Dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178561-32-5 |
Source
|
Record name | (2S)-2,3-Dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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